
Fluorescein-CM2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fluorescein-CM2 is a fluorogenic molecule widely used in scientific research for its ability to rapidly screen esterase cleavage sites for protein-protein interaction-dependent esterase activity in Escherichia coli . This compound is particularly valuable in the fields of chemistry, biology, and medicine due to its unique fluorescent properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fluorescein-CM2 involves the derivatization of fluorescein, a well-known fluorescent dyeThe reaction conditions often involve the use of organic solvents and catalysts to facilitate the derivatization process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The compound is then tested for its fluorescent properties and biological activity to ensure consistency and quality .
化学反应分析
Types of Reactions
Fluorescein-CM2 primarily undergoes ester hydrolysis reactions, where the ester bond is cleaved by esterase enzymes. This reaction is crucial for its application in screening esterase activity in biological systems .
Common Reagents and Conditions
The hydrolysis of this compound typically requires the presence of esterase enzymes, which can be derived from various biological sources such as Escherichia coli. The reaction conditions often include a buffered aqueous solution to maintain the enzyme’s activity and stability .
Major Products
The primary product of the hydrolysis reaction is fluorescein, which exhibits strong fluorescence. This fluorescent signal is used to quantify esterase activity and protein-protein interactions in biological assays .
科学研究应用
Fluorescein-CM2 has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe to study enzyme kinetics and reaction mechanisms.
Biology: Employed in cell imaging and tracking protein-protein interactions.
Medicine: Utilized in diagnostic assays to detect esterase activity, which can be indicative of certain diseases.
Industry: Applied in the development of biosensors and diagnostic tools for environmental monitoring and food safety .
作用机制
Fluorescein-CM2 exerts its effects through a mechanism involving the cleavage of its ester bond by esterase enzymes. This cleavage releases fluorescein, which then emits a fluorescent signal. The intensity of this signal correlates with the level of esterase activity, allowing researchers to quantify enzyme activity and protein-protein interactions .
相似化合物的比较
Similar Compounds
Fluorescein: The parent compound of Fluorescein-CM2, widely used as a fluorescent dye in various applications.
Rhodamine: Another fluorescent dye with similar applications but different spectral properties.
Cyanine Dyes: A class of fluorescent dyes with varying spectral properties and applications in imaging and diagnostics .
Uniqueness
This compound is unique due to its specific application in screening esterase activity dependent on protein-protein interactions. This specificity makes it a valuable tool in studying complex biological processes and developing diagnostic assays .
属性
分子式 |
C32H28O9 |
|---|---|
分子量 |
556.6 g/mol |
IUPAC 名称 |
[6'-[(1-methylcyclopropanecarbonyl)oxymethoxy]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]oxymethyl 1-methylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C32H28O9/c1-30(11-12-30)28(34)38-17-36-19-7-9-23-25(15-19)40-26-16-20(37-18-39-29(35)31(2)13-14-31)8-10-24(26)32(23)22-6-4-3-5-21(22)27(33)41-32/h3-10,15-16H,11-14,17-18H2,1-2H3 |
InChI 键 |
CEDGSMZXLBPDNN-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC1)C(=O)OCOC2=CC3=C(C=C2)C4(C5=C(O3)C=C(C=C5)OCOC(=O)C6(CC6)C)C7=CC=CC=C7C(=O)O4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


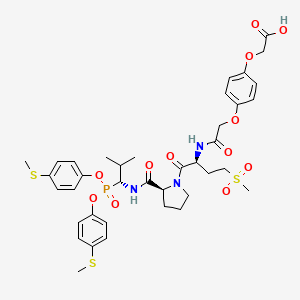

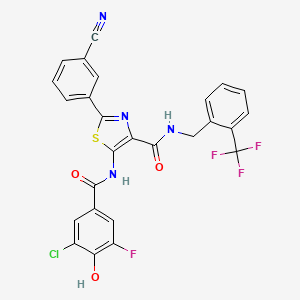


![7-amino-N-methyl-N-[(3S)-6-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-yl]-2,4,8,11-tetrazatricyclo[7.4.0.02,6]trideca-1(13),3,5,7,9,11-hexaene-12-carboxamide](/img/structure/B15135279.png)

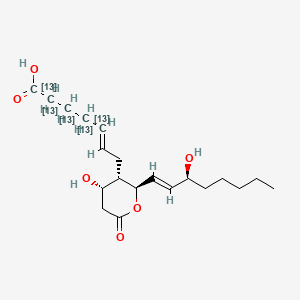
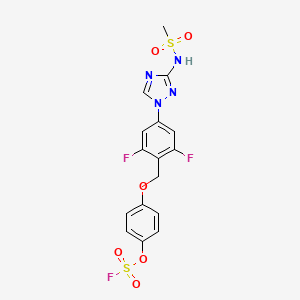
![N-[2-(2-morpholin-4-ylethyl)-1,3-dioxobenzo[de]isoquinolin-6-yl]hexadecanamide](/img/structure/B15135303.png)
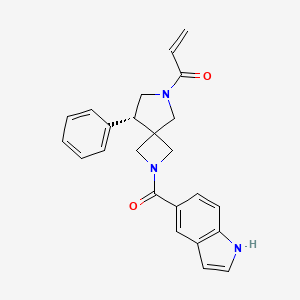

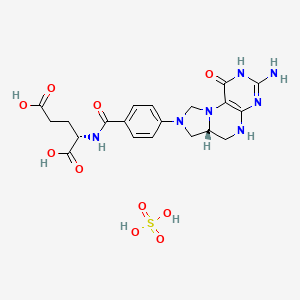
![2-Azabicyclo[2.2.1]heptane-2,3-dicarboxylic acid, 2-(1,1-dimethylethyl) ester, (1R,3S,4S)-](/img/structure/B15135326.png)
